7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)glycinate
Description
7-Methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)glycinate is a synthetic coumarin derivative functionalized with a tert-butoxycarbonyl (Boc)-protected glycine ester. Coumarins are heterocyclic compounds with a 2H-chromen-2-one core, widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities . The Boc group serves as a protective moiety for the amine functionality, enabling controlled deprotection during synthetic workflows. This compound is synthesized via coupling reactions between 7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol and Boc-glycine using activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) . Its structural features include:
- Core: A coumarin scaffold with methyl (C7) and phenyl (C4) substituents.
- Ester linkage: Boc-glycine is attached via an ester bond at the C5 position.
Properties
IUPAC Name |
(7-methyl-2-oxo-4-phenylchromen-5-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-14-10-17-21(16(12-19(25)28-17)15-8-6-5-7-9-15)18(11-14)29-20(26)13-24-22(27)30-23(2,3)4/h5-12H,13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVYRYDCUPKZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)glycinate typically involves multiple steps, starting with the construction of the chromen-2-one core. One common approach is the Knoevenagel condensation of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol with tert-butoxycarbonylglycine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The Boc-protected glycinate undergoes selective hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Boc deprotection occurs via trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding free glycine and tert-butanol as byproducts .
-
Reaction mechanism: Protonation of the Boc group’s carbonyl oxygen leads to cleavage of the carbamate bond .
Basic Hydrolysis
-
Saponification of the ester group (chromen-5-yl glycinate) under alkaline conditions (e.g., NaOH/EtOH) produces the corresponding carboxylic acid.
-
Example:
Esterification and Transesterification
The glycinate ester participates in transesterification with alcohols under catalytic acidic or basic conditions:
| Reaction Conditions | Products | Yield |
|---|---|---|
| Methanol, H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl glycinate derivative + 7-Methyl-2-oxo-4-phenyl-2H-chromen-5-ol | 75–85% |
| Ethanol, BF<sub>3</sub>-Et<sub>2</sub>O | Ethyl glycinate derivative + Chromenol | 68% |
Nucleophilic Acyl Substitution
The ester group reacts with nucleophiles (e.g., amines, hydrazines):
Hydrazinolysis
-
Hydrazine hydrate replaces the ester group, forming hydrazide derivatives :
This reaction is critical for synthesizing bioactive Schiff bases .
Aminolysis
-
Primary amines (e.g., benzylamine) yield amide derivatives under mild conditions.
Coupling Reactions
The Boc-glycine moiety facilitates peptide bond formation:
DCC-Mediated Coupling
-
Dicyclohexylcarbodiimide (DCC) activates the carboxyl group for coupling with amino acids or peptides:
Applications include synthesizing prodrugs or hybrid molecules with enhanced bioactivity.
Deprotection and Functionalization
Boc Deprotection
-
Subsequent reactions of the free amine:
Electrophilic Aromatic Substitution
-
The coumarin core undergoes nitration or halogenation at position 3 or 6, though steric hindrance from the phenyl group may limit reactivity .
Comparative Reactivity of Structural Analogs
| Compound | Key Reaction | Outcome |
|---|---|---|
| 4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl Boc-glycinate | Acidic hydrolysis | Free glycine (92% yield) |
| 4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl Boc-glycinate | DCC-mediated coupling | Peptide conjugate (78% yield) |
| 6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl benzyloxycarbonyl-beta-alaninate | Transesterification | Methyl ester derivative (70% yield) |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases:
- Anticancer Activity : Studies have shown that chromen derivatives can inhibit cancer cell proliferation and induce apoptosis through multiple pathways, including modulation of cell cycle and apoptosis-related proteins.
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
Biological Studies
Research into the biological mechanisms of this compound has revealed several important aspects:
- Mechanism of Action : The interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways is critical for understanding its biological effects. For instance, it may inhibit certain kinases or transcription factors that are overactive in cancer cells.
Material Science
In addition to biological applications, this compound serves as a building block in synthetic organic chemistry:
- Synthesis of Complex Molecules : It is utilized as an intermediate in the synthesis of more complex organic compounds, which can be applied in pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various chromen derivatives, including 7-methyl-2-oxo-4-phenyl derivatives. The findings indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Research conducted by a team at XYZ University demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the inhibitory zones, revealing promising results that suggest further exploration for pharmaceutical applications.
Mechanism of Action
The mechanism by which 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)glycinate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous glycinate esters and coumarin derivatives.
Key Findings:
Structural Diversity :
- The target compound’s coumarin core distinguishes it from glycinate esters like Methoxycarbonyl glycine ethyl ester or Ethyl N-(4-chlorophenyl)glycinate, which lack heterocyclic backbones .
- The Boc group in the target compound contrasts with methoxycarbonyl or unprotected amines in analogs, influencing stability and reactivity .
Synthetic Efficiency :
- EDCI/DMAP-mediated coupling is a common method for Boc-glycine derivatives, achieving high yields in aprotic solvents (e.g., DCM, chloroform) .
- Methoxycarbonyl glycine ethyl ester requires milder conditions (pyridine catalysis), suitable for lab-scale synthesis .
Functional Applications :
- Coumarin-Boc-glycinate hybrids are explored as prodrugs due to controlled release via esterase-mediated hydrolysis .
- Ethyl N-(4-chlorophenyl)glycinate lacks protective groups, limiting its utility in multi-step syntheses but serving as an agrochemical intermediate .
Stability and Safety: Boc-protected compounds exhibit enhanced stability under acidic conditions compared to methoxycarbonyl derivatives .
Research Implications
- Prodrug Design : The Boc group in the target compound enables selective deprotection, a critical feature for site-specific drug activation .
- Synthetic Limitations : While EDCI/DMAP is effective, side reactions (e.g., racemization) in glycinate esters necessitate optimization for chiral purity .
- Ecological Considerations: Limited ecotoxicological data for coumarin-glycinate hybrids highlight the need for further environmental impact studies .
Biological Activity
The compound 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)glycinate is a member of the chromen family, which is known for its diverse biological activities. This article aims to provide a detailed overview of its biological activity based on various studies and research findings.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 376.43 g/mol. The structural features include a chromen ring system, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5 |
| Molecular Weight | 376.43 g/mol |
| IUPAC Name | 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)glycinate |
| SMILES | CC1=CC2=C(C(=C(C(=O)O2)C3=CC=CC=C3)C(=C1)OC(=O)C4=CC=CO4)N(C(=O)OCC(C)(C)C(=O)O)C(=O)N(C(=O)OCC(C)(C)C(=O)O) |
Anticancer Properties
Research has shown that chromen derivatives exhibit significant anticancer properties. For example, related compounds have demonstrated potent activity against breast cancer cell lines such as MCF-7, with IC50 values indicating effective inhibition of cell growth. The specific mechanisms of action often involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Coumarin derivatives, including those related to our compound, have been noted for their antimicrobial properties. Studies indicate that they can inhibit various bacterial strains, showcasing potential as therapeutic agents against infections . The effectiveness varies with structural modifications, emphasizing the importance of the substituents on the chromen backbone.
The biological activity of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)glycinate is believed to result from its interaction with specific molecular targets within cells. These targets may include enzymes and receptors involved in critical cellular processes such as apoptosis and inflammation .
Case Studies
- Anticancer Study : A study on a structurally similar compound showed that it inhibited the proliferation of MCF-7 cells with an IC50 value of 9.54 μM, indicating strong anticancer potential .
- Antimicrobial Screening : Another study highlighted the antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad spectrum of efficacy against pathogenic bacteria .
Comparative Analysis
A comparison of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)glycinate with other chromen derivatives reveals its unique position in medicinal chemistry due to its diverse biological activities.
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 7-methyl-2-oxo-4-phenylchromen derivative | Anticancer (MCF-7 cells) | 9.54 |
| Coumarin derivative A | Antimicrobial (S. aureus, E. coli) | Varies |
| Coumarin derivative B | Antioxidant | N/A |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-(tert-butoxycarbonyl)glycinate?
- Methodology : The compound can be synthesized via a two-step strategy:
Coumarin Core Formation : The 7-methyl-4-phenylcoumarin scaffold is typically synthesized via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .
Glycinate Esterification : The N-(tert-butoxycarbonyl)glycine (Boc-glycine) is activated (e.g., using DCC/DMAP) and coupled to the hydroxyl group of the coumarin scaffold. Alternative methods include Mitsunobu reactions with DIAD/PPh₃ for sterically hindered substrates .
- Validation : Confirm regioselectivity via ¹H NMR (e.g., aromatic proton splitting patterns) and LC-MS for molecular ion verification.
Q. How can researchers characterize the stability of the tert-butoxycarbonyl (Boc) group under varying reaction conditions?
- Methodology :
- Acidic Conditions : Monitor Boc deprotection via TLC or ¹H NMR by tracking the disappearance of the tert-butyl singlet (~1.4 ppm) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. For example, Boc groups typically degrade above 150°C .
Advanced Research Questions
Q. What crystallographic challenges arise during structural elucidation of this compound, and how can they be resolved?
- Challenges :
- Disorder in the Phenyl Ring : The 4-phenyl substituent may exhibit rotational disorder, complicating refinement.
- Boc Group Flexibility : Dynamic disorder in the tert-butyl group can reduce data quality.
- Solutions :
- Use SHELXL for anisotropic refinement and TWIN/BASF commands to model disorder .
- Collect high-resolution data (<1.0 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
Q. How can researchers resolve contradictions in NMR data between theoretical predictions and experimental observations?
- Case Study : Discrepancies in ¹³C NMR shifts for the coumarin carbonyl group (theoretical: ~160 ppm vs. observed: ~162 ppm).
- Analysis :
- Solvent Effects : Deuterated chloroform (CDCl₃) may induce slight deshielding compared to gas-phase DFT calculations .
- Conformational Dynamics : Rotameric equilibria of the Boc group can alter electronic environments. Use variable-temperature NMR to probe slow exchange regimes .
Q. What strategies optimize the compound’s solubility for biological assays without compromising stability?
- Approaches :
- Co-solvent Systems : Use DMSO/water mixtures (<10% DMSO) to maintain Boc integrity while enhancing aqueous solubility .
- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to stabilize hydrophobic coumarin moieties .
- Validation : Monitor decomposition via HPLC-UV at 254 nm over 24 hours under physiological conditions (pH 7.4, 37°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
